Ortho-Fluoro vs. Para-Fluoro Positional Isomerism: Patent-Backed Pharmacophoric Rationale for Selecting CAS 62826-16-8
The ortho-fluorophenyl substitution pattern at the oxazolidinone C-5 position is explicitly claimed in US Patent 8,178,683 B2 as a mandatory structural feature for antibacterial activity [1]. The patent specifies that 'ortho-fluorophenyl indicates the presence of the mandatory F substituent in a position 2 of a respective phenyl oxazolidinone,' distinguishing it from meta- or para-substituted analogs [1]. The claimed compounds demonstrate antibacterial activity against Gram-positive microorganisms including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Enterococcus faecium [1]. In contrast, the para-fluoro isomer (CAS 62825-91-6) falls outside the scope of this patent family's ortho-fluoro pharmacophore requirement. The Fernandes et al. 2023 review in RSC Medicinal Chemistry further corroborates that 2-fluorophenyl-substituted oxazolidinones display potent antibacterial activity, with MIC values below 0.5 μg/mL against key Gram-positive pathogens [2]. This ortho-fluoro selectivity is attributed to both electronic effects (the electron-withdrawing fluorine at the ortho position modulating the oxazolidinone ring electronics) and steric constraints that influence ribosomal binding site interactions.
| Evidence Dimension | Positional isomer pharmacophoric relevance (ortho-F vs. para-F on phenyl ring at oxazolidinone C-5) |
|---|---|
| Target Compound Data | CAS 62826-16-8: 2-fluorobenzyl (ortho-fluoro) substitution. Within scope of ortho-fluorophenyl oxazolidinone patent claims (US 8,178,683 B2). Class-level antibacterial MIC <0.5 μg/mL for analogous 2-fluorophenyl oxazolidinones against S. aureus [2]. |
| Comparator Or Baseline | CAS 62825-91-6: 4-fluorobenzyl (para-fluoro) substitution. Outside ortho-fluorophenyl patent scope. No specific antibacterial MIC data available in primary literature. |
| Quantified Difference | Ortho-fluoro (CAS 62826-16-8): explicitly claimed pharmacophore in antibacterial patent families. Para-fluoro (CAS 62825-91-6): not claimed. Class-level inference: analogous 2-fluorophenyl oxazolidinones achieve MIC <0.5 μg/mL [2]. |
| Conditions | Patent pharmacophore specification (US 8,178,683 B2; EP 2,185,549 B1). Antibacterial MIC data from Fernandes et al. 2023 review for analogous 2-fluorophenyl oxazolidinones. |
Why This Matters
For antibacterial SAR programs, selecting the ortho-fluoro isomer (CAS 62826-16-8) is essential for accessing the pharmacophoric space covered by the ortho-fluorophenyl oxazolidinone patent estate; the para-fluoro isomer (CAS 62825-91-6) does not map to this validated antibacterial pharmacophore.
- [1] Gordeev MF, et al. Antimicrobial ortho-fluorophenyl oxazolidinones for treatment of bacterial infections. US Patent 8,178,683 B2. Granted 2012-05-15. Filed 2008-08-06. View Source
- [2] Fernandes GFS, Scarim CB, Kim SH, Wu J, Castagnolo D. Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. 2023;14(5):823–847. Section: Fig. 2 and associated discussion of 2-fluorophenyl oxazolidinones with MIC values below 0.5 μg/mL. View Source
